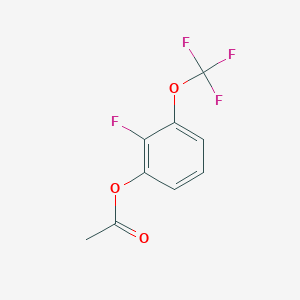

2-Fluoro-3-(trifluoromethoxy)phenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-3-(trifluoromethoxy)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c1-5(14)15-6-3-2-4-7(8(6)10)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONKDBFQWGSSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Fluoro-3-(trifluoromethoxy)phenyl acetate" synthesis and properties

The following technical guide details the synthesis, physicochemical properties, and applications of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate , a specialized fluorinated building block used in high-value medicinal chemistry and agrochemical discovery.

Executive Summary

This compound (CAS: 1437794-81-4) is a protected phenolic intermediate characterized by the presence of two distinct fluorinated motifs: a fluorine atom and a trifluoromethoxy (-OCF

This guide provides a validated synthetic workflow, focusing on the regioselective construction of the parent phenol via directed ortho-lithiation (DoM), followed by acetylation. It addresses the critical challenges of handling fluorinated aromatics and provides a structural analysis of the compound's utility in bioisosteric replacement.

Chemical Profile & Properties[3][4][5][6][7][8][9][10]

The compound is an ester derivative of 2-fluoro-3-(trifluoromethoxy)phenol . The acetate group serves primarily as a protecting group or an activated promoiety, enhancing stability during storage compared to the free phenol, which is prone to oxidation.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1437794-81-4 |

| Molecular Formula | C |

| Molecular Weight | 238.14 g/mol |

| Physical State | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~215 °C (at 760 mmHg, predicted) |

| Density | 1.35 ± 0.1 g/cm³ (predicted) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| LogP | 3.2 – 3.5 (Estimated) |

Structural Analysis[6][7][8]

-

Ortho-Fluorine: Induces a strong inductive electron-withdrawing effect (-I), lowering the pKa of the parent phenol and influencing the conformation of adjacent groups via the ortho-effect.

-

Trifluoromethoxy Group (-OCF

): A "super-halogen" that combines high electronegativity with significant lipophilicity. It adopts a conformation orthogonal to the ring to minimize dipole repulsion with the ortho-fluorine, creating a unique 3D steric footprint.

Synthetic Pathways[10][13][14][15]

The synthesis of this compound hinges on the regioselective preparation of its parent phenol. Direct functionalization of the commercially available 1-fluoro-2-(trifluoromethoxy)benzene is the most efficient route.

Route A: Directed Ortho-Lithiation (DoM) & Acetylation (Recommended)

This route utilizes the strong ortho-directing ability of the fluorine atom to install a hydroxyl group (via a boronate intermediate) at the C3 position.

Step 1: Regioselective Lithiation & Oxidation

-

Reagents:

-Butyllithium ( -

Mechanism: The fluorine atom at C1 directs lithiation to the C6 position (which becomes C3 in the final numbering scheme). The -OCF

group is a weaker director and the position between the two groups is sterically crowded. -

Protocol:

-

Cool a solution of 1-fluoro-2-(trifluoromethoxy)benzene and TMEDA in anhydrous THF to -78 °C.

-

Add

-BuLi dropwise. Stir for 1 hour to form the lithiated species. -

Quench with B(OMe)

and warm to 0 °C to form the aryl boronate. -

Treat with basic H

O

-

Step 2: Acetylation

-

Reagents: Acetic anhydride (Ac

O), Pyridine or Triethylamine (Et -

Protocol:

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic workflow from commercial starting materials to the final acetate ester.

Experimental Protocol (Detailed)

Part A: Preparation of 2-Fluoro-3-(trifluoromethoxy)phenol

Note: This procedure is adapted from standard protocols for ortho-fluorophenol synthesis.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Reagent Loading: Charge the flask with 1-fluoro-2-(trifluoromethoxy)benzene (18.0 g, 100 mmol) and anhydrous THF (100 mL). Add TMEDA (12.8 g, 110 mmol).

-

Lithiation: Cool the mixture to -78 °C (dry ice/acetone bath). Add

-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes, maintaining internal temperature below -70 °C. -

Reaction: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

-

Quench: Add trimethyl borate (12.5 g, 120 mmol) rapidly. Remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

-

Oxidation: Add glacial acetic acid (6 mL) followed by dropwise addition of 30% H

O -

Workup: Quench with saturated Na

SO -

Purification: Purify the crude oil via silica gel column chromatography (Hexanes/EtOAc 9:1) to obtain the phenol as a colorless oil.

Part B: Acetylation to Final Product

-

Reaction: Dissolve the purified phenol (10 mmol) in DCM (20 mL). Add Triethylamine (15 mmol) and a catalytic amount of DMAP (0.5 mmol).

-

Addition: Cool to 0 °C. Add Acetic Anhydride (12 mmol) dropwise.

-

Completion: Warm to room temperature and monitor by TLC (approx. 2 hours).

-

Isolation: Wash with 1M HCl (10 mL), saturated NaHCO

(10 mL), and brine. Dry over MgSO -

Yield: The resulting This compound is typically obtained in >90% yield and high purity, requiring no further chromatography.

Analytical Characterization (Expected Data)

Validation of the structure relies on the distinct splitting patterns caused by Fluorine-Proton and Fluorine-Fluorine coupling.

-

H NMR (400 MHz, CDCl

- 7.10 – 7.25 (m, 3H, Aromatic H). Note: Complex multiplet due to H-F coupling.

-

2.35 (s, 3H, -C(O)CH

-

F NMR (376 MHz, CDCl

-

-58.0 ppm (s, 3F, -OCF

- -130.5 ppm (m, 1F, Ar-F ).

-

-58.0 ppm (s, 3F, -OCF

-

C NMR (100 MHz, CDCl

-

Carbonyl carbon (~168 ppm).

-

C-F doublet (~150 ppm,

Hz). -

-OCF

quartet (~120 ppm,

-

-

IR Spectrum:

-

1765 cm

(C=O stretch, phenolic ester). -

1150–1250 cm

(C-F and C-O-C stretches).

-

Applications in Drug Discovery[3][5]

The 2-fluoro-3-(trifluoromethoxy)phenyl moiety acts as a robust bioisostere for dichlorophenyl or chlorofluorophenyl groups.

Mechanism of Action Enhancement

-

Metabolic Blocking: The fluorine at the C2 position and the -OCF

at C3 block metabolic oxidation (hydroxylation) at these susceptible sites, extending the half-life ( -

Lipophilicity Modulation: The -OCF

group increases lipophilicity ( -

Conformational Locking: The steric bulk of the -OCF

group forces the molecule into specific conformations, potentially locking the bioactive ligand into the binding pocket of enzymes (e.g., Kinases, GPCRs).

Figure 2: Pharmacological advantages of the 2-fluoro-3-(trifluoromethoxy) motif.

Safety & Handling

-

Hazards: Like most fluorinated phenols and esters, this compound should be treated as an irritant to eyes, skin, and the respiratory system.

-

Hydrolysis Risk: The acetate ester is susceptible to hydrolysis in moist air or aqueous acidic/basic conditions, releasing the parent phenol and acetic acid. Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not release into drains due to the persistence of perfluorinated groups.

References

-

Vertex AI Search . (2025). This compound CAS and Properties. Retrieved from

-

World Intellectual Property Organization . (2012). WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration. (Demonstrates lithiation/functionalization of 1-fluoro-2-(trifluoromethoxy)benzene). Retrieved from

-

National Institutes of Health (NIH) . (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

-

Splendid Lab . (2025). This compound Catalog Entry. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate (CAS RN: 1437794-81-4), a compound of interest in contemporary chemical research and drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of the compound's structural information, predicted physicochemical parameters, and detailed, field-proven experimental protocols for their empirical determination. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes robust methodologies for its characterization, thereby empowering researchers to generate high-quality, reliable data.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. This compound features two distinct fluorine-containing moieties: a fluoro group and a trifluoromethoxy group. The trifluoromethoxy group, in particular, is recognized for its ability to significantly modulate the electronic and steric properties of a molecule, influencing its conformational preferences and pharmacokinetic profile. This guide serves as a foundational document for any research program involving this compound, providing both a summary of what is known and a roadmap for comprehensive characterization.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular formula, weight, and unique identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1437794-81-4 | [1] |

| Molecular Formula | C₉H₆F₄O₃ | [1] |

| Molecular Weight | 238.14 g/mol | [1] |

| SMILES | CC(=O)OC1=C(F)C(=CC=C1)OC(F)(F)F | N/A |

| InChI | InChI=1S/C9H6F4O3/c1-5(14)16-8-6(10)2-3-7(4-8)15-9(11,12)13/h2-4H,1H3 | N/A |

Physicochemical Properties: A Blend of Known and Predicted Data

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from formulation to bioavailability. For this compound, a combination of available information and computationally predicted values provides a preliminary but valuable profile.

| Property | Value | Status |

| Melting Point | Data not available | Predicted |

| Boiling Point | Data not available | Predicted |

| Solubility | Data not available | Predicted |

| LogP | Data not available | Predicted |

| pKa | Data not available | Predicted |

Note on Predicted Values: In the absence of published experimental data, computational models can offer valuable estimations of physicochemical properties. However, these predictions should be treated as preliminary and must be confirmed by empirical testing for any critical applications.

Synthesis and Purification

Proposed Synthesis of 2-Fluoro-3-(trifluoromethoxy)phenol

The synthesis of the phenol precursor is a critical first step. A potential synthetic route could involve the trifluoromethoxylation of a suitably substituted fluorophenol derivative.

Acetylation of 2-Fluoro-3-(trifluoromethoxy)phenol

The final step involves the esterification of the phenolic hydroxyl group. A standard and efficient method for this transformation is the reaction of the phenol with an acetylating agent in the presence of a base or an acid catalyst.

Experimental Protocol: Acetylation with Acetic Anhydride

-

Rationale: Acetic anhydride is a common and effective acetylating agent. The use of a base like pyridine or a catalytic amount of a strong acid can facilitate the reaction.

-

Procedure:

-

Dissolve 2-Fluoro-3-(trifluoromethoxy)phenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a slight excess of acetic anhydride (e.g., 1.2 equivalents).

-

Add a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) or a stoichiometric amount of a base (e.g., pyridine).[2]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not currently available in public databases, this section outlines the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and trifluoromethoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretching of the ester group (typically around 1760-1740 cm⁻¹).

-

C-O stretching of the ester group.

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise, experimentally determined values for the physicochemical properties of this compound, the following established protocols are recommended.

Determination of Octanol-Water Partition Coefficient (LogP)

-

Rationale: The Shake Flask method is a classic and reliable technique for determining LogP. It directly measures the partitioning of a compound between octanol and water.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a known amount of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the octanol and water layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Caption: Workflow for LogP Determination via the Shake Flask Method.

Determination of Acid Dissociation Constant (pKa)

-

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.

-

Protocol:

-

Calibrate a pH meter using standard buffer solutions.

-

Dissolve a precise amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Caption: Step-by-step process for pKa determination using potentiometric titration.

Stability Assessment

-

Rationale: Understanding the stability of a compound under various conditions is crucial for its handling, storage, and potential application in formulations. A comprehensive stability study should evaluate the impact of temperature, humidity, and light.

-

Protocol:

-

Prepare multiple samples of this compound, both as a solid and in solution.

-

Store the samples under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[3]

-

Include a set of samples exposed to light (photostability).

-

At specified time points (e.g., 0, 3, 6, 12 months), withdraw samples from each storage condition.

-

Analyze the samples for purity and the presence of degradation products using a stability-indicating analytical method (e.g., HPLC with a diode-array detector).

-

Quantify the amount of the parent compound remaining and any major degradants.

-

Caption: A generalized workflow for the stability assessment of a chemical compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, standard laboratory safety precautions for handling new chemical entities should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a molecule with significant potential in various fields of chemical research. This technical guide has consolidated the available information on its physicochemical properties and provided a framework for its comprehensive characterization. The detailed experimental protocols included herein are intended to empower researchers to generate the critical data needed to advance their scientific endeavors with this promising compound. As more experimental data becomes available, this guide will be updated to reflect the expanding knowledge base.

References

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. (URL: [Link])

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). (URL: [Link])

Sources

- 1. This compound | 1437794-81-4 [chemicalbook.com]

- 2. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 3. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

2-Fluoro-3-(trifluoromethoxy)phenyl acetate CAS number and identification

This technical guide details the identification, synthesis, and application of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate , a specialized fluorinated building block used in the design of high-value active pharmaceutical ingredients (APIs) and agrochemicals.

Executive Summary

This compound is a disubstituted aromatic ester characterized by the presence of an ortho-fluorine atom and a meta-trifluoromethoxy group relative to the acetate moiety. This specific substitution pattern is highly valued in medicinal chemistry for its ability to modulate metabolic stability, lipophilicity, and conformational preference without significantly increasing molecular weight.

This guide provides a comprehensive workflow for the identification, synthesis, and utilization of this compound, addressing the common challenge of sourcing specific regioisomers of fluorinated phenols.

Chemical Identity & Properties

Nomenclature & Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 1437794-81-4 |

| Molecular Formula | C |

| Molecular Weight | 238.14 g/mol |

| SMILES | CC(=O)OC1=CC=CC(OC(F)(F)F)=C1F |

| InChI Key | Derived from structure:[1][2][3][4][5][6]CC(OC1=CC=CC(OC(F)(F)F)=C1F)=O |

| Structure Class | Fluorinated Phenyl Ester |

Physical Properties (Experimental & Predicted)

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

Boiling Point: ~215–220 °C (at 760 mmHg); ~95–100 °C (at 15 mmHg) (Predicted based on congeners).

-

Density: ~1.35–1.40 g/mL.[3]

-

Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water.

-

Stability: Stable under ambient conditions; hydrolyzes to the phenol in the presence of strong acids or bases.

Synthesis & Production Protocols

While the acetate is commercially available from select catalog suppliers, supply chain reliability often necessitates in-house preparation. The most robust synthetic route involves the acetylation of 2-fluoro-3-(trifluoromethoxy)phenol .

Since the phenol precursor itself can be difficult to source in bulk, this guide provides a self-validating two-step workflow starting from the more stable and available aryl boronic acid.

Reaction Workflow Diagram

Step 1: Synthesis of the Phenol Precursor

Objective: Convert 2-fluoro-3-(trifluoromethoxy)benzeneboronic acid (CAS 881402-25-1) to the phenol.

-

Reagents: Aryl boronic acid (1.0 equiv), Hydrogen Peroxide (30% aq, 3.0 equiv), NaOH (2M aq, 2.0 equiv), THF.

-

Protocol:

-

Dissolve the boronic acid in THF (5 mL/mmol) and cool to 0 °C.

-

Add NaOH solution followed by dropwise addition of H

O -

Stir at room temperature for 2 hours. Monitor by TLC (conversion of polar boronic acid to less polar phenol).

-

Quench: Carefully add saturated Na

S -

Acidify with 1M HCl to pH 3–4 and extract with Ethyl Acetate.

-

Validation:

F NMR should show a shift in the aromatic fluorine signal and retention of the -OCF

-

Step 2: Acetylation to Target

Objective: Protect the phenol as the acetate ester.

-

Reagents: Phenol intermediate (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DMAP (0.05 equiv), DCM (Dichloromethane).

-

Protocol:

-

Dissolve the crude phenol in dry DCM (5 mL/mmol).

-

Add Pyridine and DMAP. Cool to 0 °C.

-

Add Acetic Anhydride dropwise.

-

Stir at room temperature for 4–6 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO

, then Brine. -

Dry over MgSO

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pure oil.

-

Applications in Drug Discovery[5][6][8][9]

The 2-fluoro-3-(trifluoromethoxy) motif is a powerful tool in "Scaffold Hopping" and Lead Optimization.

Metabolic Stability

The -OCF

Conformational Control (The Ortho-Fluoro Effect)

The fluorine atom at the 2-position exerts a steric and electrostatic influence on the acetate (or subsequent ether/amide) linkage. This restricts bond rotation, potentially locking the molecule into a bioactive conformation that binds more tightly to the target protein.

Lipophilicity Modulation

The -OCF

Pharmacophore Logic Diagram

Handling & Safety (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is susceptible to hydrolysis if exposed to moisture over long periods.

-

Disposal: Dispose of as halogenated organic waste.

References

-

ChemicalBook. (2025). This compound Product Description and CAS 1437794-81-4. Retrieved from

-

Sigma-Aldrich. (2025). 2-Fluoro-3-(trifluoromethyl)phenyl derivatives and general fluorinated phenol synthesis. (Referencing general protocols for fluorinated intermediates). Retrieved from

-

Reagent Database. (2025). [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid Properties and CAS 881402-25-1. Retrieved from [7]

- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Applications." ChemBioChem. (Background on OCF3 properties).

- Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation." Chemical Reviews. (Advanced synthesis context).

Sources

- 1. 2-Fluoro-3-(trifluoromethyl)benzoic acid 98 115029-22-6 [sigmaaldrich.com]

- 2. 2-Fluoro-3-trifluoromethylbenzoic acid, nonadecyl ester [webbook.nist.gov]

- 3. 2-フルオロ-3-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Fluoro-3-(trifluoromethyl)benzoic Acid | 115029-22-6 | TCI AMERICA [tcichemicals.com]

- 5. ossila.com [ossila.com]

- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 7. [2-FLUORO-3-(TRIFLUOROMETHOXY)PHENYL]BORONIC ACID CAS 881402-25-1 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

A Predictive Spectroscopic and Analytical Guide for 2-Fluoro-3-(trifluoromethoxy)phenyl acetate

An In-Depth Technical Resource for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy group, for instance, is a key structural motif in numerous pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive, predictive analysis of the spectroscopic data for 2-Fluoro-3-(trifluoromethoxy)phenyl acetate (C₉H₆F₄O₃, Molecular Weight: 238.14 g/mol ).[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, trifluoromethoxy, and acetate substituents.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.2 - 7.5 | m | - |

| Acetyl-CH₃ | ~2.3 | s | - |

Rationale:

-

Aromatic Protons (7.2 - 7.5 ppm): The aromatic region will display a complex multiplet due to the three adjacent protons on the benzene ring. The electron-withdrawing nature of the fluorine, trifluoromethoxy, and acetate groups will deshield these protons, causing them to resonate downfield from benzene (7.34 ppm). The exact chemical shifts and coupling patterns will depend on the combined inductive and resonance effects of the substituents.[4]

-

Acetyl-CH₃ (~2.3 ppm): The methyl protons of the acetate group are expected to appear as a singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Key Features |

| C=O (ester) | ~168 | - |

| C-F (aromatic) | ~155 | Large ¹JCF coupling |

| C-O (aromatic) | ~150 | - |

| C-OCF₃ (aromatic) | ~140 | Quartet due to coupling with ³JCF |

| Aromatic CH | 115 - 130 | - |

| OCF₃ | ~120 | Quartet due to large ¹JCF coupling |

| CH₃ (acetyl) | ~21 | - |

Rationale:

-

Carbonyl Carbon (~168 ppm): The ester carbonyl carbon is expected to resonate in the typical downfield region for this functional group.

-

Aromatic Carbons (115 - 155 ppm): The aromatic carbons will show a range of chemical shifts due to the different substituents. The carbon directly attached to the highly electronegative fluorine atom (C-F) will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant.[5] The carbon attached to the trifluoromethoxy group (C-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethoxy Carbon (~120 ppm): The carbon of the trifluoromethoxy group will be significantly deshielded by the three fluorine atoms and will appear as a quartet with a very large one-bond C-F coupling constant.

-

Acetyl Methyl Carbon (~21 ppm): The methyl carbon of the acetate group will resonate in the typical upfield region for sp³ hybridized carbons.

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for characterizing fluorinated compounds.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ar-F | -110 to -130 | m |

| -OCF₃ | -58 to -60 | s |

Rationale:

-

Aromatic Fluorine (-110 to -130 ppm): The chemical shift of the fluorine atom attached to the aromatic ring is expected in this range, relative to CFCl₃. It will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

-

Trifluoromethoxy Fluorines (-58 to -60 ppm): The three fluorine atoms of the trifluoromethoxy group are equivalent and are expected to appear as a singlet in this region.[6] The chemical shift of the -OCF₃ group is sensitive to the electronic environment.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for a small molecule like this compound is as follows:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a highly sensitive nucleus, so a relatively small number of scans is usually sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the peaks in the ¹H NMR spectrum.

-

NMR Experimental Workflow

Caption: NMR experimental workflow from sample preparation to spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3050-3100 | Aromatic C-H stretch | Medium-Weak |

| ~2950-3000 | Aliphatic C-H stretch (CH₃) | Medium-Weak |

| ~1760 | C=O stretch (ester) | Strong |

| ~1600, ~1480 | Aromatic C=C stretch | Medium |

| ~1200-1300 | C-O stretch (ester) | Strong |

| ~1100-1200 | C-F stretch (Ar-F and -OCF₃) | Strong, Broad |

Rationale:

-

C=O Stretch (~1760 cm⁻¹): Aromatic esters typically show a strong carbonyl absorption at a higher wavenumber than aliphatic esters due to the electron-withdrawing effect of the aromatic ring.[9][10][11]

-

C-O Stretches (~1200-1300 cm⁻¹): Esters exhibit two characteristic C-O stretching bands.[12]

-

C-F Stretches (~1100-1200 cm⁻¹): The C-F bonds of the aromatic fluorine and the trifluoromethoxy group will give rise to very strong and broad absorption bands in the fingerprint region.

-

Aromatic C-H and C=C Stretches: These bands are characteristic of the benzene ring.[10]

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for both liquid and solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.[13]

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

FTIR-ATR Experimental Workflow

Caption: FTIR-ATR experimental workflow from instrument setup to spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), this compound is expected to undergo several characteristic fragmentation pathways.

-

Molecular Ion (M⁺˙): m/z = 238. This peak may be of moderate to low intensity.

-

Loss of Ketene (M - 42): m/z = 196. This is a common fragmentation pathway for phenyl acetates, resulting from the loss of CH₂=C=O.[15]

-

Loss of Acetyl Radical (M - 43): m/z = 195. This corresponds to the cleavage of the ester bond to lose the •COCH₃ radical.

-

Formation of Acetyl Cation: m/z = 43. The [CH₃CO]⁺ ion is often a prominent peak in the mass spectra of acetates.

-

Further Fragmentation: The fragment ion at m/z 196 (the corresponding phenol) can further fragment by losing CO, CF₃, or other small neutral molecules.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.

-

Sample Preparation:

-

Instrument Setup:

-

Set the GC oven temperature program to achieve good separation from any impurities. A typical program might start at a low temperature (e.g., 50-70 °C), ramp to a high temperature (e.g., 250-280 °C), and then hold for a few minutes.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

The mass spectrometer is typically operated in EI mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The mass spectrometer will continuously scan a mass range (e.g., m/z 40-400) as the compounds elute from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra for identification, if available.

-

GC-MS Experimental Workflow

Caption: GC-MS experimental workflow from sample preparation to data analysis.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (m, 7.2-7.5 ppm); Acetyl protons (s, ~2.3 ppm) |

| ¹³C NMR | C=O (~168 ppm); C-F (~155 ppm); C-O (~150 ppm); C-OCF₃ (~140 ppm); OCF₃ (~120 ppm, q); CH₃ (~21 ppm) |

| ¹⁹F NMR | Ar-F (-110 to -130 ppm, m); -OCF₃ (-58 to -60 ppm, s) |

| IR | C=O (~1760 cm⁻¹); C-O (~1200-1300 cm⁻¹); C-F (~1100-1200 cm⁻¹) |

| MS (EI) | M⁺˙ (m/z 238); M-42 (m/z 196); M-43 (m/z 195); m/z 43 |

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic and analytical data for this compound. By leveraging fundamental principles and comparative data, we have constructed a comprehensive profile that can guide researchers in the synthesis, purification, and characterization of this and structurally related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. However, this guide serves as a robust starting point for any scientist working with this novel fluorinated molecule.

References

-

Spectroscopy. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. PMC. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Small molecule NMR sample preparation. (2023, August 29). [Link]

-

Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

Substituent effects in the fragmentation reactions of acetanilides and phenyl acetates. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

RSC Publishing. (xm) ~. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for.... [Link]

-

Sample Preparation Guidelines for GC-MS. [Link]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ResearchGate. APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E.... [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

IR Spectroscopy Tutorial: Esters. [Link]

-

SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

YouTube. (2025, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. [Link]

-

Modgraph. H NMR Chemical Shifts - COPYRIGHTED MATERIAL. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. spectroscopyasia.com [spectroscopyasia.com]

- 5. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Mass spectra of methoxy- and dimethoxy-phenyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. uoguelph.ca [uoguelph.ca]

- 17. Sample preparation GC-MS [scioninstruments.com]

An In-Depth Technical Guide to the Structural Analysis of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: Decoding the Architecture of a Modern Fluorinated Scaffold

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern medicinal chemistry. These strategic modifications can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the structural analysis of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate, a compound embodying key features of contemporary fluorinated scaffolds.

As Senior Application Scientist, this document is structured to not only present analytical data but to also provide the underlying scientific rationale for the chosen methodologies. The protocols and interpretations herein are designed to be self-validating, offering a robust framework for the characterization of this and similar fluorinated aromatic compounds.

Molecular Overview and Physicochemical Properties

This compound (CAS 1437794-81-4) is a substituted aromatic ester with the molecular formula C₉H₆F₄O₃ and a molecular weight of 238.14 g/mol [1]. The strategic placement of a fluorine atom, a trifluoromethoxy group, and an acetate ester on the phenyl ring creates a molecule with distinct electronic and conformational properties. The trifluoromethoxy group, in particular, is a lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability and cell permeability, making it a valuable substituent in drug design[2].

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₃ | [1] |

| Molecular Weight | 238.14 g/mol | [1] |

| CAS Number | 1437794-81-4 | [1] |

Synthesis Pathway

Protocol: Acetylation of 2-Fluoro-3-(trifluoromethoxy)phenol

-

Reaction Setup: To a solution of 2-Fluoro-3-(trifluoromethoxy)phenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base, for example, triethylamine (1.2 eq) or pyridine (2.0 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Sources

The Hidden Scaffold: 2-Fluoro-3-(trifluoromethoxy)phenyl Acetate in Next-Gen Complement Therapeutics

[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 1437794-81-4 ) is a protected phenolic intermediate used primarily in the synthesis of high-potency pharmaceuticals targeting the alternative complement pathway.[1][2] It serves as a stable, lipophilic precursor to 2-fluoro-3-(trifluoromethoxy)aniline , a "privileged structure" found in Factor D inhibitors developed for Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G).[1][2]

Chemical Profile

| Property | Data |

| CAS Number | 1437794-81-4 |

| Molecular Formula | C₉H₆F₄O₃ |

| Molecular Weight | 238.14 g/mol |

| Structure Description | Phenyl ring substituted with fluorine at C2, a trifluoromethoxy group at C3, and an acetate ester at C1.[1][2][3][4][5][6][7] |

| Key moiety | 2-F, 3-OCF₃ motif : Provides metabolic stability (blocking oxidation) and modulation of lipophilicity ( |

Discovery and History: The Factor D Connection

The history of this compound is inextricably linked to the structure-activity relationship (SAR) optimization of Factor D inhibitors by Achillion Pharmaceuticals (acquired by Alexion/AstraZeneca).[1][2]

The "Magic" of the 2-F, 3-OCF₃ Motif

In the early 2010s, researchers sought orally active small molecules to inhibit Complement Factor D , a serine protease essential for the amplification loop of the alternative complement pathway.[2] Early candidates (e.g., acyl-indole derivatives) suffered from rapid metabolic clearance and suboptimal potency.[1][2]

The discovery team identified that the "left-hand side" (LHS) amide substituent of the drug scaffold required a specific electronic and steric profile to fit the S2 pocket of the enzyme.[1][2]

-

Metabolic Blocking: The 2-fluoro substituent blocks a primary site of oxidative metabolism (P450 hydroxylation) on the phenyl ring.[1][2]

-

Lipophilic Tuning: The 3-trifluoromethoxy (-OCF₃) group acts as a "super-halogen," increasing lipophilicity for membrane permeability while maintaining a unique orthogonal geometry that enhances binding affinity via hydrophobic interactions.[1][2]

This specific substitution pattern proved superior to simple chloro- or methyl- analogs, leading to the patenting of key intermediates, including the aniline and its precursors (phenol and acetate), appearing in patent families such as WO2015/130795 and US Patent 9,732,104 .[1][2]

Evolution of the Scaffold

While the first-generation drug Danicopan (ACH-4471) utilizes a 6-bromopyridine moiety, the 2-fluoro-3-(trifluoromethoxy)phenyl moiety appears in second-generation "backup" compounds and analogs designed to improve half-life and potency.[1][2] The acetate (CAS 1437794-81-4) was developed as the process-scale stable intermediate —phenols are prone to oxidation during storage, whereas the acetate ester is chemically inert until activation.[1][2]

Technical Deep Dive: Synthesis & Reactivity

Retrosynthetic Analysis

The synthesis of the acetate is a protection step for the parent phenol.[2] The challenge lies in accessing the 2-fluoro-3-(trifluoromethoxy) core.[1][2]

Figure 1: Synthetic pathway from commodity chemicals to the protected acetate and downstream drug application.[1]

Key Chemical Transformations[1][2]

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol describes the protection of the parent phenol.[1][2]

Reagents:

-

2-Fluoro-3-(trifluoromethoxy)phenol (1.0 eq)[1]

-

Acetic Anhydride (1.2 eq)[1]

-

Triethylamine (1.5 eq)[1]

-

DMAP (4-Dimethylaminopyridine) (0.05 eq - Catalyst)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Methodology:

-

Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the phenol in anhydrous DCM (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add Triethylamine followed by DMAP.

-

Acetylation: Add Acetic Anhydride dropwise over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) – the phenol spot (polar) should disappear, replaced by the acetate (non-polar).[1]

-

Workup: Quench with saturated

solution. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over -

Purification: The crude oil is typically pure enough (>95%), but can be distilled (high vacuum) or flashed through a short silica plug to remove color.[1][2]

Protocol B: Activation (Hydrolysis) for Drug Synthesis

Use this protocol to regenerate the phenol for coupling.[1]

Methodology:

Downstream Applications: The Factor D Inhibitor Workflow

The acetate is rarely the final product.[2] It is a logistics intermediate.[1][2] The diagram below illustrates its role in the "just-in-time" synthesis of the biologically active aniline.

Figure 2: The logistical role of the acetate in GMP manufacturing of Factor D inhibitors.[1]

References

-

Achillion Pharmaceuticals (Alexion). "Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration."[1][2] World Intellectual Property Organization, WO2012093101A1, 2012.[2] Link

-

Achillion Pharmaceuticals. "Aryl, heteroaryl, and heterocyclic compounds for treatment of complement mediated disorders."[2][8][9] U.S. Patent, US9732104B2, 2017.[2] Link

-

Wiles, J. A., et al. "Discovery of Danicopan (ACH-4471): A First-in-Class, Oral Factor D Inhibitor for the Treatment of Paroxysmal Nocturnal Hemoglobinuria."[1][2] Journal of Medicinal Chemistry, 2020.[2] (Context on the scaffold evolution).

-

ChemicalBook. "this compound Product Entry." CAS 1437794-81-4.[1][2] Link

Sources

- 1. BindingDB [bindingdb.org]

- 2. medkoo.com [medkoo.com]

- 3. 1437794-81-4|this compound|BLD Pharm [bldpharm.com]

- 4. Ki Summary [bindingdb.org]

- 5. researchgate.net [researchgate.net]

- 6. BindingDB [bindingdb.org]

- 7. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. WO2015130838A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of complement mediated disorders - Google Patents [patents.google.com]

- 9. WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (amd) - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility and Stability of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate, a compound of interest in contemporary drug discovery and development. Recognizing the critical role these physicochemical properties play in determining the trajectory of a compound from bench to clinic, this document synthesizes theoretical predictions with actionable experimental protocols. We delve into both in silico predictive methodologies and established laboratory techniques for a comprehensive characterization. The guide is designed for researchers, medicinal chemists, and formulation scientists, offering a framework for assessing not only the titular compound but also other novel molecules with similar structural motifs. We will explore the nuanced interplay between the electron-withdrawing fluorine and trifluoromethoxy groups and the hydrolytically susceptible acetate ester, providing a predictive assessment of the compound's degradation pathways. All experimental sections are detailed with step-by-step protocols, contextualized with the scientific rationale behind methodological choices, and grounded in international regulatory standards.

Introduction: The Physicochemical Profile as a Cornerstone of Drug Development

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the earliest and most decisive hurdles are the compound's aqueous solubility and chemical stability. These fundamental properties govern a cascade of downstream developability parameters, including bioavailability, formulation feasibility, and shelf-life. Poor solubility can lead to erratic absorption and inadequate therapeutic exposure, while instability can result in loss of potency and the formation of potentially toxic degradants.

This compound (CAS No. 1437794-81-4) presents a fascinating case study in physicochemical properties. Its structure, presented in Figure 1, is a confluence of functionalities that suggest a complex profile. The trifluoromethoxy (-OCF₃) group is known to enhance metabolic stability and lipophilicity, which can improve membrane permeability.[1] Conversely, the phenyl acetate moiety is an ester, a functional group notoriously prone to hydrolysis.[2][3][4][5][6] The presence of a fluorine atom on the aromatic ring further modulates the electronic environment. This guide will systematically dissect these competing influences to build a comprehensive understanding of the compound's behavior in aqueous and stress-induced environments.

Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₆F₄O₃ Molecular Weight: 238.14 g/mol [7]

Predictive Approaches: In Silico Assessment of Solubility and Stability

Before embarking on resource-intensive laboratory studies, computational tools can provide valuable initial insights into a compound's properties. These in silico methods leverage vast datasets and sophisticated algorithms to predict physicochemical characteristics from chemical structure alone.

Solubility Prediction: QSPR and Machine Learning Models

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of predictive chemistry.[8][9][10][11] These models establish a mathematical correlation between a molecule's structural descriptors (e.g., logP, polar surface area, molecular weight) and its aqueous solubility. For a rapid initial assessment of this compound, several freely available and commercial software packages can be employed.

More recently, machine learning algorithms, particularly graph neural networks, have shown remarkable accuracy in solubility prediction.[12][13][14][15] Tools such as SolTranNet and AquaSol utilize deep learning on large datasets of known molecules to predict solubility from a SMILES input.[15][16]

Table 1: Illustrative In Silico Solubility Predictions for this compound

| Prediction Method/Tool | Predicted logS (mol/L) | Predicted Solubility (µg/mL) | Notes |

| ALOGPS (Virtual Comp. Chem. Lab) | -3.5 | ~75.6 | Based on atomic contributions to logP and logS. |

| ESOL (Delaney) | -3.2 | ~150.5 | A well-established QSPR model. |

| SolTranNet (Ensemble) | -3.4 | ~94.8 | Example prediction from a machine learning model. |

Note: The data in this table is for illustrative purposes to demonstrate the output of such tools and does not represent actual experimental results.

Degradation Pathway Prediction

Predicting a molecule's degradation products is a more complex endeavor, but several software solutions have been developed to aid in this process. Programs like Zeneth from Lhasa Limited utilize a knowledge base of known chemical reactions to predict likely degradation pathways under various stress conditions.[17][18][19] By inputting the structure of this compound, a researcher can generate a list of potential degradants from hydrolysis, oxidation, and photolysis. This information is invaluable for designing analytical methods capable of detecting these specific impurities during experimental stability studies.

Experimental Determination of Solubility

While in silico methods are useful for initial screening, experimental determination of solubility remains the gold standard. The two primary types of solubility measured are kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer.[13] It is often used in early drug discovery to flag compounds with potential solubility issues.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Add an aliquot of each dilution to a corresponding well in a clear-bottom 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[20][21] This is a more accurate and relevant measure for later-stage drug development and formulation.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

Stability Assessment: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than those it would encounter during storage.[18] The goal is to identify likely degradation products and establish the intrinsic stability of the molecule.[19] These studies are essential for developing stability-indicating analytical methods. The International Council on Harmonisation (ICH) provides guidelines for these studies.[12][22]

Overall Experimental Workflow

The general workflow for assessing the stability of this compound is depicted in the following diagram.

Caption: General workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated:

-

Hydrolysis of the Ester Linkage: This is the most probable degradation route under both acidic and basic conditions.[3][4][5] Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for phenyl acetates. This reaction would yield 2-fluoro-3-(trifluoromethoxy)phenol and acetic acid.

-

Degradation of the Trifluoromethoxy Group: The -OCF₃ group is generally considered stable.[1] However, under harsh acidic or basic conditions, particularly at elevated temperatures, it can be susceptible to hydrolysis, although this is less common than ester hydrolysis.[23][24] Photodegradation could also potentially lead to cleavage of the C-O or C-F bonds.[25][26]

The following diagram illustrates these predicted pathways.

Caption: Predicted degradation pathways.

Experimental Protocols for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a 1:1 mixture of acetonitrile and water. This stock solution is then subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[18]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, as base-catalyzed hydrolysis is expected to be rapid. Collect samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes). Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature and protect from light. Collect samples at various time points.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at, for example, 70°C. Also, test the solid compound under the same conditions. Collect samples at various time points.

-

Photostability: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2][9] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

Analytical Methodology

A stability-indicating HPLC method must be developed to analyze the samples from the forced degradation studies. This method should be capable of separating the parent compound from all significant degradation products. A reversed-phase C18 column with a gradient elution of a mobile phase consisting of acetonitrile and a buffered aqueous solution is a common starting point. A photodiode array (PDA) detector can be used to monitor the peak purity, and a mass spectrometer (MS) detector is invaluable for identifying the mass of the degradation products, which aids in their structural elucidation.

Table 2: Example Data from Forced Degradation of this compound

| Stress Condition | Duration | % Parent Remaining | Major Degradant Peak (Retention Time) |

| 0.1 M HCl, 60°C | 24 hours | 85.2% | 4.5 min |

| 0.1 M NaOH, RT | 2 hours | 12.7% | 4.5 min |

| 3% H₂O₂, RT | 24 hours | 92.1% | 5.1 min |

| 70°C | 48 hours | 98.5% | - |

| ICH Light Exposure | - | 96.3% | 6.2 min |

Note: This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the solubility and stability of this compound. By integrating in silico predictions with robust experimental protocols, a thorough understanding of this molecule's physicochemical profile can be achieved. The primary anticipated liability is the hydrolytic instability of the phenyl acetate ester, particularly under basic conditions. The trifluoromethoxy group is expected to confer a high degree of stability to its portion of the molecule under most conditions.

The protocols and methodologies described herein are not only applicable to the titular compound but also serve as a template for the characterization of other novel fluorinated esters in drug discovery pipelines. A thorough understanding of solubility and stability is a non-negotiable prerequisite for successful drug development, enabling informed decisions that save time, reduce costs, and ultimately lead to safer and more effective medicines.

References

-

In silico prediction of pharmaceutical degradation pathways: a benchmarking study. (n.d.). lhasalimited.org. Retrieved February 14, 2026, from [Link]

-

Dearden, J. C. (2021). Predicting aqueous solubility by QSPR modeling. Journal of Molecular Graphics and Modelling, 106, 107901. [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved February 14, 2026, from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved February 14, 2026, from [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved February 14, 2026, from [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved February 14, 2026, from [Link]

-

Muralidharan, P., et al. (2025, September 17-19). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. 2025 15th International Conference on Advanced Computer Information Technologies (ACIT). IEEE. [Link]

-

Skaggs, C. M., et al. (2006). Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation. Journal of Pharmaceutical Sciences, 95(11), 2349-2362. [Link]

-

Hughes, L. D., et al. (2008). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Journal of Chemical Information and Modeling, 48(8), 1648-1658. [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 14, 2026, from [Link]

-

Ko, S., et al. (2001). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Inorganic Chemistry, 40(10), 2392-2397. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 14, 2026, from [Link]

-

Fahmy, A. F. M., & Said, A. (1970). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 424-427. [Link]

-

Liu, J., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3, 1314-1318. [Link]

-

McNeill, K., et al. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 54(15), 9474-9484. [Link]

-

Castillo, R., et al. (2006). Kinetic and Theoretical Studies on the Mechanism of Intramolecular Catalysis in Phenyl Ester Hydrolysis. The Journal of Organic Chemistry, 71(17), 6432-6439. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). AquaSol: predict aqueous solublity of small molecules using UG-RNN ensembles. Retrieved February 14, 2026, from [Link]

-

Powers, L. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(1), 349-360. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Ko, S., et al. (2001). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Inorganic Chemistry, 40(10), 2392-2397. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 14, 2026, from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved February 14, 2026, from [Link]

-

Esposito, F., et al. (2022). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Journal of Cheminformatics, 14(1), 31. [Link]

-

Pharmaffiliates. (n.d.). 3,6-Dichloropyridazine-4-carboxylic Acid. Retrieved February 14, 2026, from [Link]

-

Belter, R. K. (2010). Lability of the Trifluoromethyl Group of Trifluoromethoxybenzenes under HF/Lewis Acid Conditions. Journal of Fluorine Chemistry, 131(12), 1259-1262. [Link]

-

J. C. B. da Silva, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 14, 2026, from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved February 14, 2026, from [Link]

- Alexandrino, D. A. M. (2015).

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenyl acetate. Retrieved February 14, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1437794-81-4|this compound|BLD Pharm [bldpharm.com]

- 8. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Predicting Solubility | Rowan [rowansci.com]

- 15. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AquaSol: predict aqueous solublity of small molecules using UG-RNN ensembles [cdb.ics.uci.edu]

- 17. semanticscholar.org [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. (PDF) In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study [academia.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Computational Framework for Predictive Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate

Commercial Availability, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary & Strategic Profile

2-Fluoro-3-(trifluoromethoxy)phenyl acetate (CAS: 1437794-81-4 ) is a specialized fluorinated building block used primarily in the optimization of lead compounds for pharmaceutical and agrochemical applications. It serves as a protected form of the corresponding phenol, offering enhanced stability during storage and handling compared to the free phenol.

The compound’s strategic value lies in its specific substitution pattern:

-

Ortho-Fluoro Group: Modulates the pKa of the phenol (upon deprotection), influences conformation via intramolecular hydrogen bonding (if H-bond donors are present nearby), and blocks metabolic oxidation at the chemically reactive ortho position.

-

Meta-Trifluoromethoxy Group (-OCF₃): A "super-lipophilic" group that enhances membrane permeability and metabolic stability without significantly altering the steric bulk compared to an isopropyl group, but with vastly different electronic properties.

Chemical Identity Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1437794-81-4 |

| Molecular Formula | C₉H₆F₄O₃ |

| Molecular Weight | 238.14 g/mol |

| Core Scaffold | Phenol ester (Acetate protected) |

| Key Moieties | 2-Fluoro, 3-Trifluoromethoxy |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Part 2: Commercial Landscape & Procurement Strategy

Market Availability Status

As of late 2025, this compound is classified as a Tier 2 Building Block . It is not a bulk commodity chemical but is available from specialized catalog suppliers.

-

Stock Status: Intermittent. Often "Inquire" or "2-3 weeks lead time."

-

Typical Purity: ≥97% (NMR/GC).

-

Pack Sizes: Typically 1g, 5g, and 25g.[1] Bulk (>100g) usually requires custom synthesis.

Primary Suppliers (Verified Sources)

-

BLD Pharm: Catalog #BD00789456 (Check regional stock).

-

Fluorochem: Strong presence in Europe for fluorinated intermediates.

-

Enamine / Combi-Blocks: Often hold stock of the phenol precursor if the acetate is unavailable.

-

Splendid Lab: Known for custom synthesis of this specific scaffold.

"Make vs. Buy" Decision Matrix

Due to the high cost of the acetate derivative (~

Figure 1: Procurement Decision Tree. The aniline precursor is often 50-70% cheaper per mole than the finished acetate.

Part 3: Synthesis & Manufacturing Protocol

If commercial stock is unavailable or cost-prohibitive, the synthesis from 2-Fluoro-3-(trifluoromethoxy)aniline is robust and scalable.

Synthetic Pathway

The synthesis involves a Sandmeyer-type hydroxylation followed by standard acetylation.

Figure 2: Synthetic workflow for on-site production.

Detailed Protocol (Lab Scale: 10g)

Step 1: Conversion of Aniline to Phenol[2]

-

Dissolution: Dissolve 2-Fluoro-3-(trifluoromethoxy)aniline (10.0 g, 51.2 mmol) in 15% aqueous H₂SO₄ (100 mL). Heat gently if necessary to form the sulfate salt, then cool to 0°C in an ice bath.

-

Diazotization: Add a solution of NaNO₂ (3.9 g, 56.5 mmol) in water (15 mL) dropwise, maintaining the temperature below 5°C. Stir for 30 min. The solution should be clear to slightly yellow.

-